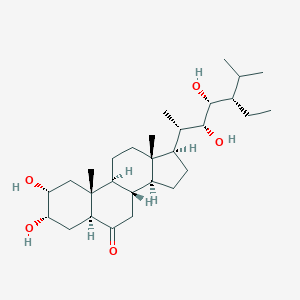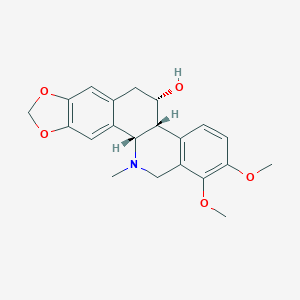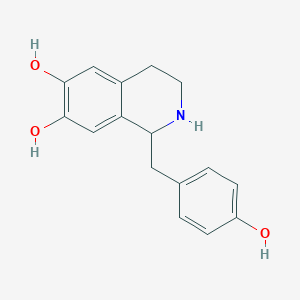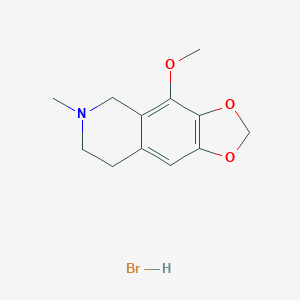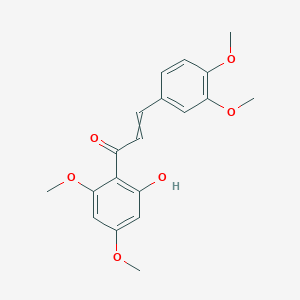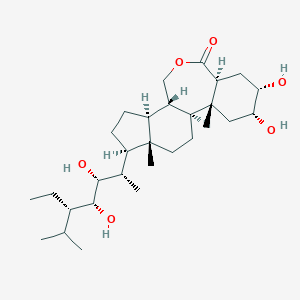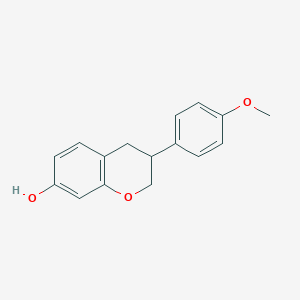
3-Hydroxycumarin
Übersicht
Beschreibung
3-Hydroxycoumarin is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and have been used in various medicinal and industrial applications. 3-Hydroxycoumarin, specifically, is characterized by the presence of a hydroxyl group at the third position of the coumarin ring. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in scientific research.
Wissenschaftliche Forschungsanwendungen
3-Hydroxycoumarin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Ausgangsmaterial für die Synthese verschiedener heterocyclischer Verbindungen verwendet.
Biologie: Es wurde auf sein Potenzial als Enzyminhibitor und seine Rolle in verschiedenen biologischen Stoffwechselwegen untersucht.
Medizin: 3-Hydroxycoumarinderivate haben sich als vielversprechend erwiesen als Antikoagulanzien, Antikrebsmittel und antimikrobielle Mittel.
Industrie: Es wird bei der Herstellung von Farbstoffen, Parfüms und anderen Industrieprodukten verwendet
5. Wirkmechanismus
Der Wirkmechanismus von 3-Hydroxycoumarin beinhaltet seine Interaktion mit verschiedenen molekularen Zielen und Wegen:
Enzyminhibition: Es kann Enzyme wie Cytochrom P450 hemmen, das eine Rolle beim Arzneimittelstoffwechsel spielt.
Antikoagulanzienaktivität: Es wirkt als kompetitiver Inhibitor der Vitamin-K-Epoxidreduktase und verhindert die Bildung von aktivem Prothrombin und anderen Gerinnungsfermenten.
Antikrebsaktivität: Es induziert Apoptose in Krebszellen durch verschiedene Signalwege.
Wirkmechanismus
- Primary Targets : 3-Hydroxycoumarin is known to interact with various enzymes and proteins. One of its key targets is 15-lipoxygenase-1 (15-LOX-1) . This enzyme plays a role in lipid metabolism and inflammation.
- Inhibition of Vitamin K Epoxide Reductase : Like other 4-hydroxycoumarin derivatives, 3-Hydroxycoumarin acts as a competitive inhibitor of vitamin K epoxide reductase . This enzyme is essential for recycling vitamin K, which is crucial for blood clotting. By inhibiting this enzyme, 3-Hydroxycoumarin depletes active vitamin K levels in the blood, preventing the formation of active prothrombin and other coagulant enzymes .
- Coagulation Cascade : 3-Hydroxycoumarin disrupts the coagulation cascade by interfering with prothrombin activation. Prothrombin conversion to thrombin relies on the presence of gamma-carboxyglutamic acid (GLA) residues in the N-terminus of prothrombin. 3-Hydroxycoumarin’s inhibition of vitamin K affects this process .
Target of Action
Mode of Action
Biochemical Pathways
Biochemische Analyse
Biochemical Properties
3-Hydroxycoumarin plays a key role in various biochemical reactions. It is known to interact with a variety of enzymes, proteins, and other biomolecules. For instance, it has been found to be involved in the biosynthesis of coumarins in plants . The nature of these interactions often involves the formation of bonds between the hydroxyl group of 3-Hydroxycoumarin and other molecules .
Cellular Effects
3-Hydroxycoumarin has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to have an impact on HepG2 hepatocellular carcinoma cells, affecting their viability, proliferation, and adhesion .
Molecular Mechanism
At the molecular level, 3-Hydroxycoumarin exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been suggested that 3-Hydroxycoumarin may act as an ATP-competitive MAPK inhibitor, affecting the MAPK signaling pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Hydroxycoumarin can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 3-Hydroxycoumarin can vary with different dosages in animal models. While specific studies on 3-Hydroxycoumarin are limited, related compounds like 7-hydroxycoumarin have been studied for their effects in animal models .
Metabolic Pathways
3-Hydroxycoumarin is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels . For example, it has been found to be involved in the biosynthesis of coumarins in plants .
Transport and Distribution
3-Hydroxycoumarin is transported and distributed within cells and tissues in a manner that is yet to be fully understood. It is likely to interact with various transporters or binding proteins, and these interactions could influence its localization or accumulation .
Subcellular Localization
It is possible that there are targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Several methods for the synthesis of 3-hydroxycoumarin have been described in the literature. One common method involves the use of salicylic aldehyde and 1-(2-hydroxyphenyl)ethanone as starting materials. The reaction typically proceeds through a condensation reaction, followed by cyclization to form the coumarin ring .
Industrial Production Methods: Industrial production of 3-hydroxycoumarin often involves similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .
Analyse Chemischer Reaktionen
Reaktionstypen: 3-Hydroxycoumarin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Hydroxylgruppe kann oxidiert werden, um Chinone oder andere oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Carbonylgruppe im Cumarinring in eine Hydroxylgruppe umwandeln.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Reagenzien wie Halogene, Nitrierungsmittel und Sulfonierungsmittel werden unter sauren oder basischen Bedingungen verwendet.
Hauptprodukte, die gebildet werden:
Oxidation: Chinone und andere oxidierte Derivate.
Reduktion: Hydroxylierte Cumarine.
Substitution: Halogenierte, nitrierte und sulfonierte Cumarine.
Vergleich Mit ähnlichen Verbindungen
3-Hydroxycoumarin kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
7-Hydroxycoumarin: Bekannt für seine Fluoreszenzeigenschaften und in biochemischen Assays eingesetzt.
4-Hydroxycoumarin: Wird als Antikoagulans in Medikamenten wie Warfarin verwendet.
Dicumarol: Ein weiteres Antikoagulans, das die Vitamin-K-Epoxidreduktase hemmt.
Einzigartigkeit: 3-Hydroxycoumarin ist einzigartig aufgrund seiner spezifischen Hydroxylierung an der dritten Position, die im Vergleich zu anderen Hydroxycumarinen eine unterschiedliche chemische Reaktivität und biologische Aktivität verleiht .
Eigenschaften
IUPAC Name |
3-hydroxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O3/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKVTPMWOKAVMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50239863 | |
| Record name | 3-Hydroxycoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50239863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3 Hydroxycoumarin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002149 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
939-19-5 | |
| Record name | 3-Hydroxycoumarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=939-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxycoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000939195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 939-19-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74691 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Hydroxycoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50239863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxy-2-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.141 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-HYDROXYCOUMARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RQX0CMD9PN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3 Hydroxycoumarin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002149 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-hydroxycoumarin?
A1: The molecular formula of 3-hydroxycoumarin is C9H6O3, and its molecular weight is 162.14 g/mol.
Q2: What are the key spectroscopic features of 3-hydroxycoumarin?
A2: 3-Hydroxycoumarin can exist in tautomeric forms (chromen-2,3-dione), impacting its spectroscopic properties. [] Key spectroscopic data include:
- NMR: Distinct signals for aromatic and hydroxyl protons. [, , ]
- Mass Spectrometry: Fragmentation patterns provide insights into its structure and stability. []
Q3: How does the reactivity of 3-hydroxycoumarin differ from other hydroxycoumarins?
A3: The position of the hydroxyl group significantly influences the reactivity. [, , , ] 3-Hydroxycoumarin readily undergoes reactions at the 4-position, leading to the formation of various heterocyclic compounds like pyrido[2,3-c]coumarin derivatives, chromeno[4,3-e][1,3]oxazine derivatives, dihydropyrano[2,3-c]chromenes, and 3-coumarinyl carboxylates. []
Q4: What is a notable reaction involving the synthesis of 3-hydroxycoumarin?
A4: A biomimetic oxidation system utilizing "Cu2+-ascorbic acid-O2" enables the direct conversion of coumarins into 3-hydroxycoumarins. This system exhibits selective hydroxylation activity on aromatic compounds. []
Q5: What are the known biological activities of 3-hydroxycoumarin?
A5: Research indicates 3-hydroxycoumarin exhibits various biological activities, including:
- Cytotoxic activity: Studies on HeLa cells demonstrate its potential as an anticancer agent. [, ]
- Antimicrobial activity: Shows promising activity against specific microorganisms. [, ]
- Tyrosinase Inhibition: Acts as a potent inhibitor of the enzyme tyrosinase. []
Q6: How does the structure of 3-hydroxycoumarin relate to its tyrosinase inhibitory activity?
A6: Structure-activity relationship studies reveal that the presence of the hydroxyl group at the 3-position is crucial for its inhibitory effect on tyrosinase. [] This information is valuable for designing new coumarin-based inhibitors.
Q7: How is 3-hydroxycoumarin utilized in analytical chemistry?
A8: 3-Hydroxycoumarin, alone or in combination with other compounds like 6-aza-2-thiothymine (ATT), can serve as a matrix in Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS). This application proves valuable for analyzing small molecules, including drugs and metabolites, with high sensitivity. [, ]
Q8: Are there any known applications of 3-hydroxycoumarin in material science?
A8: While its biological activities are well-documented, specific research focusing on the material compatibility and stability of 3-hydroxycoumarin under various conditions is limited within the provided context.
Q9: How is computational chemistry employed in understanding 3-hydroxycoumarin?
A10: Computational methods like Density Functional Theory (DFT) are used to investigate the electronic properties, energy levels, and molecular interactions of 3-hydroxycoumarin and its derivatives. [] These studies can offer insights into reactivity, stability, and potential applications.
Q10: How do structural modifications affect the activity of 3-hydroxycoumarin derivatives?
A11: Modifying the 3-hydroxycoumarin structure impacts its activity. For example, introducing different substituents on the coumarin ring system can alter its interaction with enzymes like tyrosinase. [] Understanding these Structure-Activity Relationships (SAR) is crucial for developing new drugs and optimizing their potency and selectivity.
Q11: What is known about the toxicity of 3-hydroxycoumarin?
A12: While 3-hydroxycoumarin itself is not the primary toxic metabolite of coumarin, in vitro studies using rat hepatocytes show it can impact cell viability at higher concentrations. [] Further research is needed to fully elucidate its toxicity profile and potential long-term effects.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(7-hydroxy-4-oxochromen-3-yl)phenyl] hexanoate](/img/structure/B191407.png)

